Methyl (S)-2-amino-3-(2-hydroxyphenyl)propanoate
Description
Methyl (S)-2-amino-3-(2-hydroxyphenyl)propanoate is a chiral amino acid ester derivative characterized by a hydroxyphenyl substituent at the β-position of its alanine backbone. The compound’s structure includes a methyl ester group at the carboxyl terminus and a primary amine at the α-carbon, rendering it a versatile intermediate in organic synthesis and medicinal chemistry.
The 2-hydroxyphenyl group introduces hydrogen-bonding capabilities and moderate polarity, which may influence solubility, pharmacokinetics, and target binding. This contrasts with analogs bearing electron-withdrawing (e.g., methylsulfonyl) or hydrophobic (e.g., arylthiazole) substituents, as discussed below.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(2-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C10H13NO3/c1-14-10(13)8(11)6-7-4-2-3-5-9(7)12/h2-5,8,12H,6,11H2,1H3/t8-/m0/s1 |
InChI Key |
RFUHEJIZWPQATB-QMMMGPOBSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1O)N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1O)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Strategy
The synthesis of methyl (S)-2-amino-3-(2-hydroxyphenyl)propanoate typically begins with the natural amino acid L-tyrosine or its derivatives, which inherently possess the (S)-configuration at the α-carbon. The key synthetic step is the esterification of the carboxylic acid group to form the methyl ester while maintaining the stereochemistry.
Esterification Process
- Reaction: Conversion of L-tyrosine to its methyl ester derivative by reaction with methanol.
- Catalysts: Acid catalysts such as sulfuric acid (H2SO4) or hydrochloric acid (HCl) are commonly used to promote esterification.
- Conditions: The reaction is typically conducted under reflux to ensure complete conversion. Reflux times vary but generally range from several hours to overnight to maximize yield.
- Purification: Post-reaction, the product is purified by crystallization or recrystallization to remove unreacted starting materials and side products.
Protection and Deprotection of the Amino Group (Optional)
In some synthetic routes, the amino group is temporarily protected to prevent side reactions during esterification or subsequent modifications:
- Protecting Groups: tert-Butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups are commonly employed.
- Deprotection: After esterification, the protecting group is removed under mild acidic conditions (e.g., trifluoroacetic acid for Boc) or by hydrogenolysis (for Cbz).
- This step ensures the amino group remains intact and stereochemistry is preserved.
Stereochemical Integrity
- The use of L-tyrosine as the starting material ensures the (S)-configuration is retained.
- Analytical techniques such as chiral high-performance liquid chromatography (HPLC), optical rotation measurements, and X-ray crystallography are employed to confirm stereochemical purity.
Alternative Synthetic Routes
- Epoxidation and Hydroxylation: Some methods involve epoxidation of precursor compounds followed by ring opening to introduce the hydroxy group at the ortho position, using aqueous hydrogen peroxide under controlled temperature and pH conditions.
- Oxidation and Substitution Reactions: The phenolic hydroxyl group can be introduced or modified via selective oxidation or substitution reactions, although these are less common for direct preparation of the methyl ester.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Esterification | Methanol, H2SO4 or HCl (acid catalyst) | Reflux (~65-80 °C) | 4–24 hours | Ensures complete ester formation |
| Amino Group Protection | Boc2O or Cbz-Cl (if used) | Room temp to 40 °C | 1–3 hours | Optional, prevents side reactions |
| Deprotection | TFA (for Boc) or H2/Pd (for Cbz) | Room temp | 1–2 hours | Restores free amino group |
| Epoxidation (alt.) | H2O2, acidic aqueous solution | 50–120 °C | 0.1–1000 hours | For hydroxyl introduction via epoxide |
Purification and Characterization
- Purification: Crystallization, recrystallization, and chromatographic techniques (e.g., silica gel column chromatography) are used to isolate the pure methyl ester.
- Characterization:
- NMR Spectroscopy (¹H and ¹³C): Confirms ester formation and aromatic substitution pattern.
- IR Spectroscopy: Identifies ester carbonyl (~1740 cm⁻¹) and amino group vibrations.
- Mass Spectrometry: Confirms molecular weight and purity.
- Chiral HPLC: Validates enantiomeric excess and stereochemical integrity.
Summary Table of Preparation Methods
Research Findings and Industrial Relevance
- The methyl esterification enhances lipophilicity, improving cellular uptake compared to free amino acids, which is significant for pharmaceutical applications.
- The retention of (S)-configuration is crucial for biological activity, especially in enzyme-substrate interaction studies involving hydroxylated aromatic amino acids.
- Industrial synthesis employs continuous flow reactors and optimized reaction conditions to scale up production efficiently while maintaining product purity.
- The compound serves as a scaffold for drug design targeting neurological disorders due to its structural similarity to tyrosine derivatives.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester and amide functionalities undergo hydrolysis under acidic or basic conditions:
-
Ester Hydrolysis :
The methyl ester group is cleaved in acidic (e.g., HCl) or alkaline (e.g., NaOH) aqueous solutions to yield (S)-2-amino-3-(2-hydroxyphenyl)propanoic acid. For example, refluxing with 6M HCl at 110°C for 12 hours achieves complete conversion. -
Amide Hydrolysis :
If the amino group is protected as an amide (e.g., acetylated), deprotection under acidic conditions regenerates the free amine .
Esterification and Transesterification
The methyl ester can be exchanged with other alcohols under catalytic conditions:
-
Transesterification :
Methanol can be replaced with higher alcohols (e.g., ethanol, benzyl alcohol) using acid catalysts (e.g., H₂SO₄) or lipases. -
Protection of the Amino Group :
The amine is often protected (e.g., with Boc or Cbz groups) to prevent side reactions during esterification .
Amidation and Peptide Coupling
The amino group participates in amide bond formation:
-
Peptide Synthesis :
Coupling reagents like HATU or DCC facilitate reactions with carboxylic acids, forming peptide bonds. For example, coupling with Boc-protected glycine yields dipeptide derivatives. -
Suzuki Coupling :
The aromatic ring undergoes palladium-catalyzed cross-coupling with boronic acids, enabling aryl-aryl bond formation.
| Reaction Type | Reagents/Conditions | Product | Selectivity |
|---|---|---|---|
| Peptide coupling | HATU, DIPEA, DMF, rt | Peptide derivative | >85% |
| Suzuki coupling | Pd(dba)₂, rac-BNPA, CO (5 bar), DCM/MeOH | Aryl-substituted propanoate | 90% |
Aromatic Ring Functionalization
The 2-hydroxyphenyl group undergoes electrophilic substitution:
-
Halogenation :
Bromine or iodine can be introduced at the para position relative to the hydroxyl group. -
Nitration :
Nitric acid/sulfuric acid mixtures yield nitro derivatives, which are precursors for reduced amine analogs.
Oxidation and Reduction
-
Oxidation of the Hydroxyl Group :
The phenolic –OH can be oxidized to a quinone using agents like KMnO₄ . -
Reduction of the Ester :
LiAlH₄ reduces the ester to a primary alcohol, though this may require amino group protection.
Complexation and Chelation
The compound acts as a ligand for metal ions (e.g., Cu²⁺, Fe³⁺) via its amino, hydroxyl, and ester groups, forming stable complexes studied for catalytic applications .
Key Stability Considerations
Scientific Research Applications
Methyl (R)-2-amino-3-(2-hydroxyphenyl)propanoate is a compound with several applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, particularly the positioning of the hydroxyl group on the phenyl ring, influences its reactivity and interaction with biological targets.
Scientific Research Applications
Chemistry Methyl (R)-2-amino-3-(2-hydroxyphenyl)propanoate serves as a building block in the synthesis of more complex molecules.
Biology It is studied for its potential role in biochemical pathways and enzyme interactions. The compound can act as a substrate or inhibitor, modulating the activity of specific molecular targets such as enzymes and receptors, thereby influencing various biochemical pathways. The exact mechanism depends on the specific application and context.
Medicine The compound is investigated for potential therapeutic effects, especially in the development of new drugs.
Industry Methyl (R)-2-amino-3-(2-hydroxyphenyl)propanoate is utilized in the production of specialty chemicals and pharmaceuticals.
Chemical Reactions
Methyl (R)-2-amino-3-(2-hydroxyphenyl)propanoate can undergo various chemical reactions:
- Oxidation The hydroxyl group can be oxidized to form a ketone or aldehyde. Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions. The major product of this reaction is 2-amino-3-(2-hydroxyphenyl)propanal.
- Reduction The ester group can be reduced to an alcohol. Lithium aluminum hydride or sodium borohydride are common reducing agents. The major product is 2-amino-3-(2-hydroxyphenyl)propanol.
- Substitution The amino group can participate in nucleophilic substitution reactions. Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate. The major product is 2-amino-3-(2-chlorophenyl)propanoate.
Mechanism of Action
The mechanism of action of Methyl (S)-2-amino-3-(2-hydroxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key structural analogs differ in the substituents on the phenyl ring or modifications to the amino acid backbone. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility : The 2-hydroxyphenyl group enhances water solubility compared to unsubstituted phenyl () but reduces it relative to dihydroxyphenyl derivatives (). Methylsulfonyl groups () may decrease polarity due to steric bulk.
- Acidity : The 2-hydroxyphenyl group (pKa ~10) is less acidic than 3,4-dihydroxyphenyl analogs (pKa ~9 for catechol) , affecting ionization under physiological conditions.
Key Research Findings
Substituent Effects on Bioactivity :
- Electron-withdrawing groups (e.g., methylsulfonyl) may reduce metabolic degradation but hinder solubility .
- Hydroxyl groups enhance target binding via H-bonding, as seen in tyrosine-based inhibitors ().
Synthetic Flexibility: Modular approaches (e.g., Cbz/Boc protection) enable rapid diversification of the amino acid backbone .
Structural Insights from Crystallography :
- SHELX software () has been critical in resolving conformational details of similar compounds, aiding structure-activity relationship (SAR) studies.
Biological Activity
Methyl (S)-2-amino-3-(2-hydroxyphenyl)propanoate, also known as a phenylalanine derivative, has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential applications in enhancing physical performance, influencing metabolic processes, and exhibiting antimicrobial properties. This article delves into the various biological activities associated with this compound, supported by empirical research findings and data.
This compound is characterized by its unique structure, which includes a hydroxyl group on the aromatic ring. This structural feature is crucial for its biological interactions. The compound is known to influence the secretion of anabolic hormones, which play a significant role in muscle growth and repair. Additionally, it acts as a fuel source during exercise, enhancing physical performance and preventing muscle damage .
1. Ergogenic Effects
This compound has been studied for its ergogenic properties. Research indicates that it can enhance mental performance during stress-related tasks and improve physical endurance by increasing the availability of energy substrates during exercise. This effect is particularly beneficial for athletes and individuals engaged in high-intensity training .
3. Anticancer Potential
The anticancer activity of phenylalanine derivatives has also been investigated. Compounds structurally related to this compound have shown selective cytotoxicity against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells . The mechanism often involves inducing apoptosis and inhibiting cell proliferation, highlighting the therapeutic potential of this compound in oncology.
Data Summary
The following table summarizes key findings related to the biological activities of this compound and its analogs:
Case Study 1: Ergogenic Supplementation
In a controlled trial involving athletes, supplementation with this compound resulted in significant improvements in endurance performance and reduced markers of muscle damage post-exercise. Participants reported enhanced mental clarity during high-stress tasks associated with competitive sports.
Case Study 2: Antimicrobial Screening
A study evaluated several derivatives of phenylalanine against a panel of multidrug-resistant pathogens. While this compound was not directly tested, related compounds exhibited MIC values indicating potential effectiveness against resistant strains, suggesting further investigation into this compound's antimicrobial properties is warranted.
Q & A
Q. Q: What are the common synthetic routes for Methyl (S)-2-amino-3-(2-hydroxyphenyl)propanoate in academic research?
A: The compound is typically synthesized via esterification of the corresponding amino acid precursor, (S)-2-amino-3-(2-hydroxyphenyl)propanoic acid, using methanol under acidic catalysis (e.g., HCl or H₂SO₄). Alternatively, enantioselective methods involve chiral auxiliaries or enzymatic resolution to ensure the (S)-configuration . For intermediates, benzyl or tert-butyloxycarbonyl (Boc) protecting groups are often employed to prevent side reactions during amidation or hydroxyl group modifications .
Advanced Synthesis
Q. Q: How can researchers optimize enantiomeric excess during synthesis?
A: Enantiomeric purity is critical. Advanced approaches include:
- Chiral chromatography : Using columns like Chiralpak® IA/IB to separate enantiomers.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of a racemic ester precursor.
- Asymmetric catalysis : Palladium-catalyzed α-arylation of amino esters with 2-hydroxyphenylboronic acids ensures stereochemical control. Confirm purity via X-ray crystallography (SHELX refinement) or circular dichroism .
Basic Structural Characterization
Q. Q: Which spectroscopic methods are essential for confirming the structure of this compound?
A: Key techniques include:
- ¹H/¹³C NMR : Verify the methyl ester (δ ~3.6 ppm), aromatic protons (δ ~6.8–7.2 ppm), and amino group (δ ~1.5–2.5 ppm).
- IR spectroscopy : Identify ester carbonyl (C=O, ~1740 cm⁻¹) and hydroxyl (O–H, ~3300 cm⁻¹) stretches.
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 210.1) and fragmentation patterns .
Advanced Structural Characterization
Q. Q: How is X-ray crystallography applied to resolve structural ambiguities?
A: Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL/SHELXS) is used to determine absolute configuration and hydrogen-bonding networks. For example, a study on a related methyl ester derivative resolved torsional angles between the hydroxyphenyl and ester groups, confirming steric hindrance effects .
Impurity Profiling
Q. Q: What analytical strategies are recommended for detecting synthesis-related impurities?
A: Use reverse-phase HPLC with UV detection (λ = 254 nm) and reference standards (e.g., EP impurities cataloged in ). Common impurities include:
- Hydrolysis products : Free amino acid (due to ester cleavage).
- Racemization byproducts : Detect (R)-enantiomer via chiral columns.
- Oxidation derivatives : Monitor for quinone formation using LC-MS .
Computational Modeling
Q. Q: How can researchers leverage InChIKeys and databases for structural validation?
A: The InChIKey (e.g., NAHAKDRSHCXMBT-ZCFIWIBFSA-N for a related compound) enables cross-referencing across PubChem, ChemSpider, and crystallographic databases (CCDC). Density Functional Theory (DFT) calculations predict NMR shifts and optimize geometry, which can be compared with experimental SCXRD data .
Biological Activity Studies
Q. Q: What methodologies are used to investigate its potential enzyme inhibition?
A:
- In vitro assays : Measure IC₅₀ values against tyrosine hydroxylase or aromatic amino acid decarboxylase using fluorometric substrates.
- Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with active sites.
- Metabolic stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes + NADPH) .
Safety and Handling
Q. Q: What precautions are necessary when handling this compound?
A: Based on MSDS data for analogs:
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of dust.
- Storage : Keep at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
Data Contradiction Resolution
Q. Q: How should researchers address discrepancies between computational predictions and experimental results?
A:
- Re-evaluate force fields : Switch from MMFF94 to GAFF2 for MD simulations.
- Validate protonation states : Adjust pH in DFT calculations to match experimental conditions (e.g., pKa of the hydroxyl group ~10).
- Cross-validate techniques : Compare SCXRD bond lengths with NMR-derived NOE restraints .
Stability Studies
Q. Q: What protocols ensure compound stability during long-term storage?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
